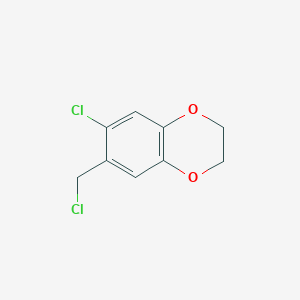
6-クロロ-7-(クロロメチル)-2,3-ジヒドロ-1,4-ベンゾジオキシン
概要
説明
6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine (6-Cl-7-ClMe-2,3-DHD-1,4-BD) is a heterocyclic compound that has been used in a variety of scientific research applications due to its unique chemical structure and properties. 6-Cl-7-ClMe-2,3-DHD-1,4-BD is a member of the benzodioxine family, which is a class of heterocyclic compounds known for their ability to form stable chemical bonds. 6-Cl-7-ClMe-2,3-DHD-1,4-BD has been studied extensively due to its wide range of potential applications in chemical synthesis, biochemical and physiological research, and drug development. In
科学的研究の応用
作用機序
The mechanism of action of 6-Cl-7-ClMe-2,3-DHD-1,4-BD is not fully understood. It is believed to interact with a variety of biological molecules, such as proteins, enzymes, and receptors. It is thought to interact with these molecules by forming hydrogen bonds and other types of non-covalent interactions. It is also believed to interact with DNA and RNA molecules, which may be responsible for its potential biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-7-ClMe-2,3-DHD-1,4-BD have not been extensively studied. However, it is believed to have a variety of effects on biochemical and physiological processes. In laboratory studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme monoamine oxidase A, which is involved in the breakdown of the neurotransmitter dopamine. It has also been shown to have anticonvulsant, anxiolytic, and antidepressant properties in laboratory studies.
実験室実験の利点と制限
The use of 6-Cl-7-ClMe-2,3-DHD-1,4-BD in laboratory experiments has several advantages and limitations. One of the main advantages is its low cost and availability. 6-Cl-7-ClMe-2,3-DHD-1,4-BD is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 6-Cl-7-ClMe-2,3-DHD-1,4-BD is a toxic compound and should be handled with care.
将来の方向性
There are a variety of potential future directions for the use of 6-Cl-7-ClMe-2,3-DHD-1,4-BD. One potential direction is the development of new synthetic methods for the synthesis of 6-Cl-7-ClMe-2,3-DHD-1,4-BD and other benzodioxines.
生化学分析
Biochemical Properties
6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with NAD(P)H: quinone oxidoreductase (NQO1), an enzyme involved in the reduction of quinones to hydroquinones . This interaction can modulate the enzyme’s activity, potentially affecting cellular redox states and oxidative stress responses.
Cellular Effects
The effects of 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in various human cancer cell lines, including lung and breast cancer cells . These effects are mediated through the modulation of signaling pathways that regulate cell proliferation, apoptosis, and survival.
Molecular Mechanism
At the molecular level, 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that its cytotoxic effects can persist for extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine vary with different dosages. At lower doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . These findings highlight the importance of determining the optimal dosage for safe and effective use.
Metabolic Pathways
6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine within cells and tissues are critical for its biological effects. This compound can be transported by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Its distribution within the body can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is essential for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
特性
IUPAC Name |
6-chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNUTAJVRZNVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1461960.png)
![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)
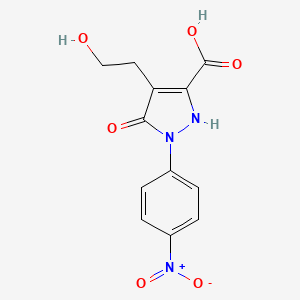
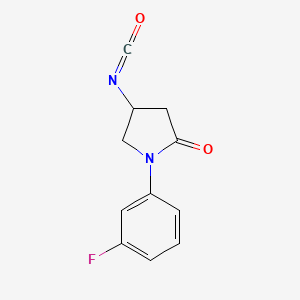
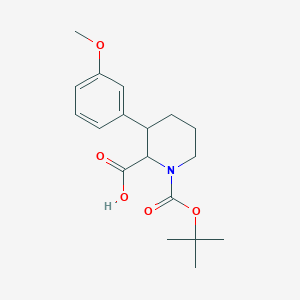




![1-{6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dimethoxy-9H-carbazol-3-yl}-1-ethanone](/img/structure/B1461976.png)
![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)
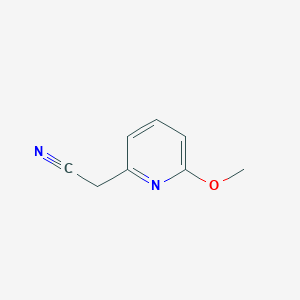
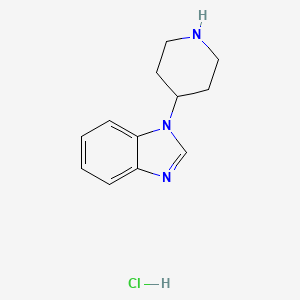
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)